3-Nitrophenyl 3-bromo-4-methoxybenzoate
Description
3-Nitrophenyl 3-bromo-4-methoxybenzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position and a methoxy group at the 4-position on the benzoyl moiety, with a 3-nitrophenyl group as the ester-forming alcohol component.
Properties
Molecular Formula |
C14H10BrNO5 |
|---|---|
Molecular Weight |
352.14 g/mol |
IUPAC Name |
(3-nitrophenyl) 3-bromo-4-methoxybenzoate |
InChI |
InChI=1S/C14H10BrNO5/c1-20-13-6-5-9(7-12(13)15)14(17)21-11-4-2-3-10(8-11)16(18)19/h2-8H,1H3 |
InChI Key |
RAWHUMGAPBTYPB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 3-methoxy-4-nitrobenzoate
- Structure : Features a methoxy group at the 3-position and a nitro group at the 4-position on the benzoyl ring, with a methyl ester group.
- Key Differences : The absence of bromine and the replacement of the 3-nitrophenyl group with a methyl ester significantly reduce steric bulk and alter electronic properties. This compound is primarily used as a reference standard in spectroscopic studies due to its well-characterized stability .
{4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone
- Structure: Incorporates a thiazole ring linked to a 3-nitrophenyl group and a 4-chlorophenylamino substituent.
Physicochemical and Reactivity Comparisons
Research Findings and Limitations
- Biological Relevance: While the nitro group enhances binding affinity, its presence in multiple compounds (e.g., the thiazolyl methanone) suggests a common pharmacophore for kinase inhibition, though bromine’s role remains underexplored .
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